molecular formula C22H20ClN3O3 B2933906 N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 904270-69-5

N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2933906
CAS No.: 904270-69-5
M. Wt: 409.87
InChI Key: XUEKVWSTCYBEOW-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the indolinyl and furan components. These components are then coupled using oxalamide as a linker. The reaction conditions often require the use of strong bases or coupling agents to facilitate the formation of the oxalamide bond.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is studied for its biological activity. It has shown promise in various assays, including antimicrobial, antiviral, and anticancer activities.

Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets are subject to ongoing research to fully understand its mechanism of action.

Comparison with Similar Compounds

  • N1-(2-chlorophenyl)-2-bromoacetamide

  • N-(4-bromo-2-chlorophenyl)acetamide

  • N1-(2-chlorophenyl)-N2-(2-(thiophen-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Uniqueness: N1-(2-chlorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity profile make it a valuable compound for scientific research and industrial applications.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its diverse applications and unique properties make it a compound of great interest for future studies and developments.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c23-16-7-2-3-8-17(16)25-22(28)21(27)24-14-19(20-10-5-13-29-20)26-12-11-15-6-1-4-9-18(15)26/h1-10,13,19H,11-12,14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEKVWSTCYBEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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